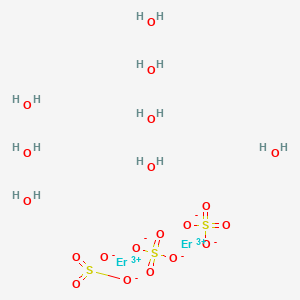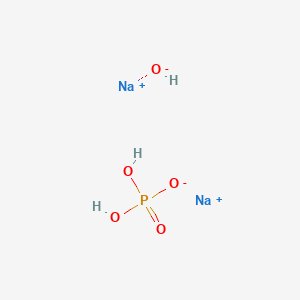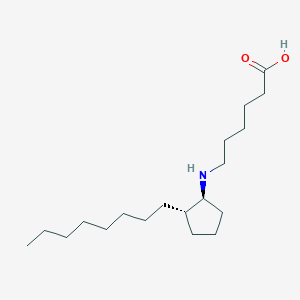
7-Azaprostanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azaprostanoic acid is a chemical compound that belongs to the family of prostaglandins. It is a synthetic analogue of prostaglandin E1 and has been widely used in scientific research due to its potential therapeutic applications. The compound has been found to exhibit several biochemical and physiological effects, which have made it a subject of interest in the field of medicine and pharmacology.
Mechanism Of Action
The mechanism of action of 7-Azaprostanoic acid involves the activation of the prostaglandin E1 receptor. The compound binds to the receptor, which leads to the activation of several signaling pathways. These pathways result in the production of cyclic AMP, which is involved in several cellular processes, including vasodilation and inhibition of platelet aggregation.
Biochemical And Physiological Effects
7-Azaprostanoic acid has been found to exhibit several biochemical and physiological effects. The compound has been found to have a vasodilatory effect, which makes it useful in the treatment of cardiovascular diseases. It has also been found to inhibit platelet aggregation, which makes it useful in the prevention of blood clots. Additionally, the compound has been found to exhibit anti-inflammatory and anti-tumor effects.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Azaprostanoic acid in lab experiments include its potential therapeutic applications and its ability to exhibit several biochemical and physiological effects. However, the limitations of using the compound include its high cost and the potential for side effects.
Future Directions
There are several future directions for research on 7-Azaprostanoic acid. One potential direction is the development of new synthetic routes for the compound, which could make it more cost-effective. Another potential direction is the investigation of the compound's potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and other conditions. Additionally, future research could focus on the development of new analogues of the compound with improved pharmacological properties.
Conclusion
In conclusion, 7-Azaprostanoic acid is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. The compound has been found to exhibit several biochemical and physiological effects, which have made it a subject of interest in the field of medicine and pharmacology. The compound's mechanism of action involves the activation of the prostaglandin E1 receptor, which leads to the activation of several signaling pathways. While the compound has several advantages for lab experiments, including its potential therapeutic applications, it also has limitations, including its high cost and potential for side effects. There are several future directions for research on the compound, including the development of new synthetic routes and investigation of its potential therapeutic applications.
Synthesis Methods
The synthesis of 7-Azaprostanoic acid involves several steps, starting with the reaction of methyl acrylate with 1,3-dithiane in the presence of a base. The product is then treated with hydrogen peroxide and sodium hydroxide to form the corresponding aldehyde. The aldehyde is then reacted with nitromethane to form the nitroalkene, which is reduced using hydrogen gas and a palladium catalyst to form the desired compound.
Scientific Research Applications
7-Azaprostanoic acid has been used in several scientific research studies due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-platelet effects. It has also been found to have a vasodilatory effect, which makes it useful in the treatment of cardiovascular diseases.
properties
CAS RN |
127229-00-9 |
|---|---|
Product Name |
7-Azaprostanoic acid |
Molecular Formula |
C19H37NO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
6-[[(1S,2S)-2-octylcyclopentyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-5-6-8-12-17-13-11-14-18(17)20-16-10-7-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18-/m0/s1 |
InChI Key |
LDSBMPQRBGVMMF-ROUUACIJSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CCC[C@@H]1NCCCCCC(=O)O |
SMILES |
CCCCCCCCC1CCCC1NCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC1CCCC1NCCCCCC(=O)O |
Other CAS RN |
127229-00-9 |
synonyms |
7-azaprostanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



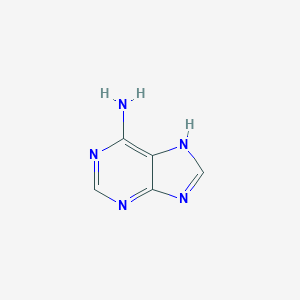
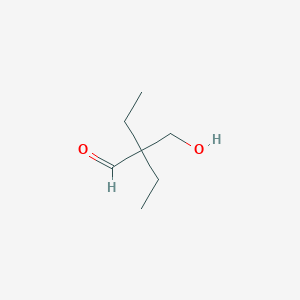
![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)
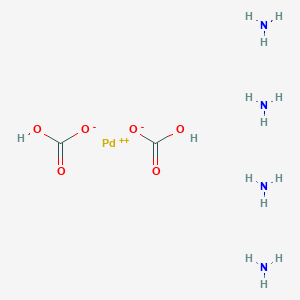
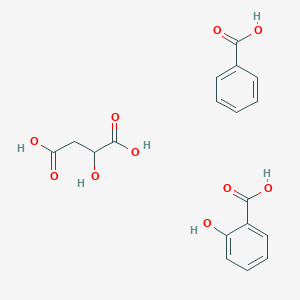
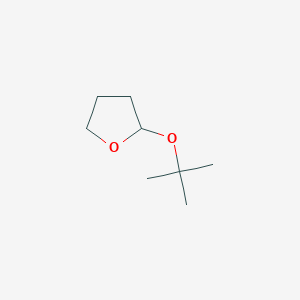
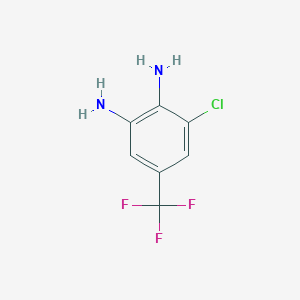
![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)
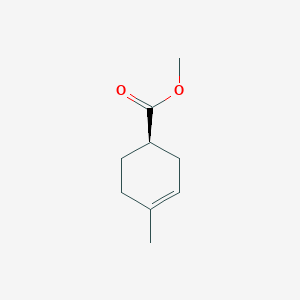
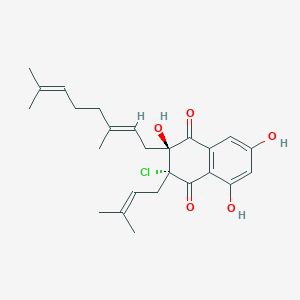
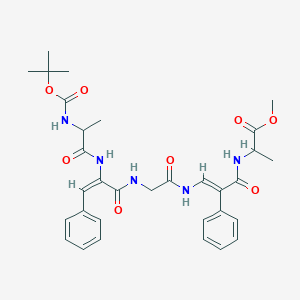
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
